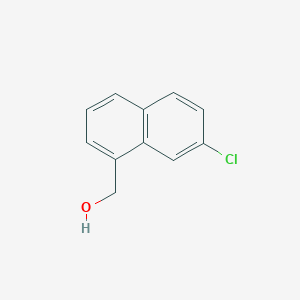

(7-Chloronaphthalen-1-yl)methanol

Description

(7-Chloronaphthalen-1-yl)methanol is a chlorinated naphthalene derivative with a hydroxymethyl (-CH₂OH) functional group at the 1-position of the naphthalene ring and a chlorine substituent at the 7-position.

Properties

Molecular Formula |

C11H9ClO |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

(7-chloronaphthalen-1-yl)methanol |

InChI |

InChI=1S/C11H9ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6,13H,7H2 |

InChI Key |

GCJCYKXJAGWMSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalen-1-ylmethanol (Parent Compound)

The parent compound lacks the chlorine substituent at the 7-position. Key differences include:

- Physical Properties: Crystallographic studies of naphthalen-1-ylmethanol show bond angles (e.g., C6–C7–C8 = 120.3°) and torsion angles (e.g., C1–O1–C11–H11A = −176.55°) that influence molecular packing and solubility .

- Applications: Naphthalenemethanols are often used as intermediates in synthesizing dyes or ligands, whereas the chloro-substituted variant may offer enhanced stability or altered electronic properties for specialized applications.

1-(7-Chloronaphthalen-1-yl)ethan-1-one (Ketone Analog)

This ketone derivative replaces the hydroxymethyl group with a carbonyl (-COCH₃) group:

- Chemical Behavior : The carbonyl group introduces electrophilic character, making the compound more reactive in condensation or nucleophilic addition reactions compared to the alcohol.

- Synthetic Utility: Ketones like this are precursors in Friedel-Crafts acylations or Paal-Knorr syntheses, whereas (7-Chloronaphthalen-1-yl)methanol is more suited for oxidation or esterification .

Heterocyclic Analogs: Indole and Indazole Derivatives

Compounds such as (7-chloro-3-methyl-1H-indol-2-yl)methanol and (7-chloro-1H-indazol-3-yl)methanol feature nitrogen-containing heterocycles instead of naphthalene:

- Structural Differences : The indole/indazole cores introduce aromatic nitrogen atoms, altering electronic density and hydrogen-bonding capabilities.

- Physicochemical Properties :

Stability and Analytical Considerations

Chlorinated aromatic alcohols like (7-Chloronaphthalen-1-yl)methanol may exhibit distinct stability profiles compared to non-chlorinated analogs. Studies on methanol-preserved soil samples show that chlorinated aromatic compounds (e.g., chlorobenzene) are prone to volatilization losses under non-ideal storage conditions, suggesting similar challenges for this compound . Analytical methods for chlorinated aromatics often employ gas chromatography with capillary columns (e.g., Restek Rtx-502.2), which could be adapted for quantifying (7-Chloronaphthalen-1-yl)methanol in environmental or synthetic matrices .

Toxicological and Environmental Implications

While specific toxicity data for (7-Chloronaphthalen-1-yl)methanol is absent in the evidence, related compounds like naphthalene and methylnaphthalenes are associated with hematotoxic and carcinogenic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.